6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile
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Overview
Description
6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile is a complex organic compound that features a benzothiazole moiety fused with a quinoline structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, such as the presence of both benzothiazole and quinoline rings, contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This intermediate is then subjected to further cyclization reactions to incorporate the quinoline moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance the efficiency and sustainability of the process . The use of green chemistry principles, such as the use of non-toxic solvents and catalysts, is also gaining traction in the industrial synthesis of benzothiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted quinoline and benzothiazole derivatives, which can exhibit enhanced biological activity and improved material properties .
Scientific Research Applications
6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial replication and survival . Additionally, it can interfere with cellular signaling pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(2-Benzothiazolyl)pyrazolines: These compounds share the benzothiazole moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
2-Arylbenzothiazoles: Known for their diverse pharmacological activities, including anti-inflammatory and anti-tumor effects.
Benzothiazole-based anti-tubercular compounds: These derivatives have shown potent activity against Mycobacterium tuberculosis.
Uniqueness
6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile is unique due to its dual benzothiazole-quinoline structure, which imparts a combination of properties from both moieties. This structural uniqueness enhances its reactivity and broadens its range of applications compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C17H9N3OS |
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Molecular Weight |
303.3 g/mol |
IUPAC Name |
6-(1,3-benzothiazol-2-yl)-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C17H9N3OS/c18-8-11-9-19-13-6-5-10(7-12(13)16(11)21)17-20-14-3-1-2-4-15(14)22-17/h1-7,9H,(H,19,21) |
InChI Key |
DECCFZFJQWUNKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)NC=C(C4=O)C#N |
Origin of Product |
United States |
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